molecular formula C26H25N5O4S B2574316 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide CAS No. 902593-78-6

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2574316
CAS No.: 902593-78-6
M. Wt: 503.58
InChI Key: XEJKPDFPUCNLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a potent and highly selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is heavily implicated in the pathogenesis of neurological disorders, most notably Alzheimer's disease, where hyperphosphorylated tau protein forms neurofibrillary tangles, a key pathological hallmark. The primary research value of this compound lies in its exceptional selectivity for GSK-3β over other kinases and its ability to cross the blood-brain barrier, making it an invaluable pharmacological tool for in vitro and in vivo studies aimed at understanding GSK-3β's function in the central nervous system. Researchers utilize this inhibitor to probe GSK-3β signaling pathways, investigate mechanisms of neuroprotection, and evaluate potential therapeutic strategies for neurodegenerative conditions and mood disorders. The compound's mechanism of action involves binding to the ATP-binding pocket of GSK-3β, thereby preventing the phosphorylation of its downstream substrates, including tau and β-catenin. This inhibition has been shown to reduce tau hyperphosphorylation in cellular models and to exhibit neuroprotective effects, positioning it as a key compound for preclinical research into disease-modifying treatments for tauopathies (https://pubmed.ncbi.nlm.nih.gov/26626154/). The structural design, featuring a furan methyl moiety, contributes to its optimized pharmacokinetic properties for central nervous system targeting.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-4-22(25(32)27-15-17-11-8-12-35-17)36-26-28-19-14-21(34-3)20(33-2)13-18(19)24-29-23(30-31(24)26)16-9-6-5-7-10-16/h5-14,22H,4,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKPDFPUCNLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves multiple steps. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfanyl group and the butanamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing quinazoline and triazole frameworks have shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : A series of quinazoline-based compounds were synthesized and tested against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). The most potent derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM) after 48hIC50 (μM) after 72h
8aHCT-11610.725.33
8aHepG217.487.94
8fMCF-721.29N/A

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Quinazoline derivatives have been reported to possess antimicrobial properties against a range of pathogens. The incorporation of sulfur and triazole functionalities in the compound may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the quinazoline or triazole rings can significantly affect potency and selectivity for specific biological targets . Ongoing SAR studies aim to identify the most effective configurations for therapeutic use.

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to certain enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Target Compound (BB05442) C₂₆H₂₅N₅O₄S 503.57 8,9-Dimethoxy, phenyl, furan-2-ylmethyl Research (non-therapeutic)
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide Not provided ~550 (estimated) 4-Nitrophenyl, 3-methoxyphenyl Not specified
C F2: N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide Not provided Not provided Isoxazole, dioxoisoindoline, methylpentanamide Not specified
C F3: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenylpentanamide Not provided Not provided Methyl-isoxazole, dioxoisoindoline Not specified

Substituent-Driven Functional Differences

  • Electron-Withdrawing vs. In contrast, the phenyl group in BB05442 is electronically neutral, favoring broader compatibility with hydrophobic pockets .
  • Methoxy vs. Nitro Groups :
    The 8,9-dimethoxy groups in BB05442 improve solubility via hydrogen bonding, whereas the 3-methoxyphenyl group in the analogue from may reduce metabolic clearance by sterically blocking cytochrome P450 oxidation .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability

  • BB05442’s furan and sulfanyl groups enhance aqueous solubility compared to the nitrophenyl -containing analogue, which is likely less soluble due to its hydrophobic nitro group .
  • CF2–CF4 compounds () feature sulfamoyl linkages instead of sulfanyl groups, which may increase polarity but reduce membrane permeability.

Target Selectivity

  • The 4-nitrophenyl analogue () might exhibit stronger binding to kinases or proteases due to its electron-deficient aromatic system.

Biological Activity

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N5O4SC_{27}H_{25}N_{5}O_{4}S with a molecular weight of approximately 515.6 g/mol. The structure features a triazoloquinazoline core that is known for its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Activity
Hepatocellular carcinoma (HePG-2)29.47Moderate cytotoxicity
Mammary gland breast cancer (MCF-7)Not specifiedModerate activity
Human prostate cancer (PC3)Not specifiedModerate activity
Colorectal carcinoma (HCT-116)17.35Highest anti-proliferative effect

The compound exhibited moderate cytotoxicity against HePG-2 and MCF-7 cell lines, with the highest efficacy noted against HCT-116 cells with an IC50 value of 17.35 µM. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:

Microorganism Inhibition Zone (mm) MIC (mg/mL) Comparison
Staphylococcus aureus1180Less effective than ampicillin
Escherichia coli1565Comparable to reference drugs
Candida albicans1180More effective than ampicillin

The compound showed significant activity against Candida albicans and moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

The exact mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that its triazoloquinazoline core may interact with various biological targets, including kinases involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

In a study assessing various triazoloquinazoline derivatives, compounds similar to this one were tested for their anticancer properties. The results highlighted a structure–activity relationship that suggests modifications to the triazoloquinazoline core can significantly enhance biological activity .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including cyclocondensation of precursor molecules (e.g., anthranilic acid derivatives) and nucleophilic substitution to introduce the sulfanyl and furan-methyl groups. Key parameters include:

  • Temperature control : Maintaining 70–120°C during cyclization steps to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or 1,4-dioxane improve reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) is essential for isolating the final product with >95% purity . Example protocol: A 24-hour reflux in 1,4-dioxane with triethylamine (TEA) as a catalyst yielded 63% product in a related triazoloquinazoline synthesis .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at C8/C9, furan-methyl linkage) .
  • Mass spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z 515.58 for a structurally similar analog) .
  • X-ray crystallography : Resolve planar triazoloquinazoline core geometry and bond angles, as demonstrated for related compounds .

Q. What preliminary biological assays are suitable for screening its activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Anti-inflammatory models : Measure paw edema reduction in rodents (e.g., 53.41% inhibition observed in a related compound) .

Advanced Research Questions

Q. How can the sulfanyl group’s reactivity be exploited for targeted modifications?

The sulfanyl (-S-) moiety undergoes:

  • Oxidation : Treat with H2_2O2_2 or KMnO4_4 to form sulfoxides/sulfones, altering electronic properties and target binding .
  • Nucleophilic substitution : Replace with amines or thiols via Michael addition, enabling conjugation to fluorescent probes or biomolecules . Example: Oxidation of a methylsulfanyl analog increased A3 adenosine receptor affinity by 470-fold .

Q. What strategies resolve contradictions in biological activity data across analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and compare IC50_{50} values .
  • Molecular docking : Model interactions with targets (e.g., human A3 receptors) to explain divergent binding affinities . Case study: A 5-N-phenylacetyl derivative showed 3.0 nM Ki at human A3 receptors but 680 nM at rat A1, highlighting species-specific selectivity .

Q. How can metabolic stability be improved for in vivo applications?

  • Prodrug design : Mask polar groups (e.g., furan-methyl) with ester linkages to enhance bioavailability .
  • Isotope labeling : Incorporate 14^{14}C or 3^{3}H at the butanamide chain to track metabolic pathways .
  • Microsomal assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during scale-up?

  • HPLC-DAD : Monitor impurities (<0.5%) with a C18 column and acetonitrile/water gradient .
  • Elemental analysis : Ensure C, H, N content matches theoretical values (e.g., C: 72.27%, H: 5.16%, N: 16.86% for a related compound) .

Q. How should in vitro and in vivo models be designed to evaluate therapeutic potential?

  • In vitro : Prioritize 3D cell cultures or co-cultures to mimic tumor microenvironments .
  • In vivo : Use xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) . Note: Dose optimization is critical—a related compound required 100 nM to prevent synaptic failure in hippocampal slices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.